molecular formula C20H26N4OS B2744677 2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-65-4

2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2744677
CAS No.: 898361-65-4
M. Wt: 370.52
InChI Key: BXKQESUUVXUDLL-UHFFFAOYSA-N
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Description

2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold known for diverse biological activities . Its structure incorporates multiple pharmacologically relevant features, including a 3-methylpiperidine group, a p-tolyl (4-methylphenyl) ring, and a hydroxyl group, which collectively contribute to its potential for interacting with biological targets. The presence of the 2-ethyl substituent on the triazole ring and the complex substitution pattern influence the compound's overall lipophilicity, a critical physicochemical parameter that directly affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile . Compounds within the thiazolo[3,2-b][1,2,4]triazole class have demonstrated considerable anti-inflammatory potential in preclinical studies, with in-silico analyses predicting favorable drug-likeness properties, including good gastrointestinal absorption and a safe toxicity profile for related derivatives . The specific stereochemistry and substitution pattern of this compound suggest it may act as a key intermediate or lead structure in the development of novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for investigating structure-activity relationships (SAR), probing new biological mechanisms, or as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

2-ethyl-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(15-9-7-13(2)8-10-15)23-11-5-6-14(3)12-23/h7-10,14,17,25H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKQESUUVXUDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898361-65-4) is a heterocyclic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, target interactions, and potential therapeutic applications.

The molecular formula of the compound is C20H26N4OSC_{20}H_{26}N_{4}OS, with a molecular weight of approximately 370.5 g/mol. Its structural complexity includes a thiazole and triazole ring system, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H26N4OS
Molecular Weight370.5 g/mol
CAS Number898361-65-4

The primary mechanism of action for 2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism and glucose homeostasis.

Target Interaction

The compound binds to PPARs with high affinity, influencing several biochemical pathways:

  • Fatty Acid Oxidation : Enhances the breakdown of fatty acids.
  • Lipogenesis : Modulates the synthesis of lipids.
  • Glucose Metabolism : Regulates glucose uptake and utilization.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. For instance, compounds similar to 2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may also exhibit antimicrobial activity. The thiazole and triazole moieties are known for their potential in combating bacterial and fungal infections.

Case Studies

Several case studies highlight the effectiveness of similar compounds in therapeutic applications:

  • Anticancer Studies : A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Metabolic Regulation : Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.
  • Synergistic Effects : Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy in vitro and in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazolo-Triazole Derivatives

The target compound belongs to a broader class of thiazolo[3,2-b][1,2,4]triazole derivatives. Key analogs include:

2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol (RN 887218-78-2)
  • Structural Differences : The p-tolyl group in the target compound is replaced with a 2-fluorophenyl group.
  • Implications : Fluorine’s electron-withdrawing nature may alter electronic properties compared to the electron-donating methyl group in p-tolyl .
5-((Alkylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives
  • Examples: (E/Z)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a): Smaller substituents (methylamino) result in lower melting points (239–241°C) and moderate yields (53%) . (E/Z)-5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c): Cyclic substituents improve lipophilicity but reduce yield (54%) .
  • Comparison : The target’s 3-methylpiperidinyl group introduces greater steric bulk and basicity compared to these analogs.
6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazoles with Anticonvulsant Activity
  • Key Compounds :
    • 3c (4-fluorophenyl) : Selective MES (maximal electroshock) anticonvulsant activity.
    • 5b (4-propoxyphenyl) : Dual activity in MES and PTZ (pentylenetetrazole) tests .
  • Structural Insight : The p-tolyl group in the target compound may enhance metabolic stability compared to fluorophenyl or propoxyphenyl groups.
Key Observations:
  • Synthetic Yields : Analogous compounds show moderate yields (53–71%), influenced by substituent complexity. The target’s bulky groups may reduce yield.
  • Melting Points: Derivatives with aromatic substituents (e.g., p-tolyl) likely exhibit higher melting points than alkylamino analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives like this compound?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiazolo-triazole core via cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or methanol .
  • Step 2 : Introduction of substituents (e.g., 3-methylpiperidin-1-yl, p-tolyl) via nucleophilic substitution or Friedel-Crafts alkylation. Solvent choice (e.g., DMF, toluene) and catalysts (e.g., NaH, BF₃·Et₂O) significantly impact yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for achieving ≥95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR (¹H/¹³C) : Confirms substituent positions and stereochemistry. For example, the methyl group on piperidine appears as a triplet at δ ~1.2 ppm in ¹H NMR .
  • IR spectroscopy : Identifies functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹ for the triazol-6-ol moiety) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₉N₅OS: 443.2) .

Q. What preliminary biological activities are associated with this compound?

  • Screening assays :

  • Antimicrobial : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, with zone-of-inhibition data compared to controls like ciprofloxacin .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) often show IC₅₀ values in the 10–50 µM range, suggesting moderate cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Key modifications :

  • Piperidine substituents : Replacing 3-methylpiperidin-1-yl with bulkier groups (e.g., benzyl) may enhance lipophilicity and blood-brain barrier penetration .
  • p-Tolyl group : Substituting with electron-withdrawing groups (e.g., nitro) could improve binding to enzyme active sites (e.g., kinase targets) .
    • Data analysis : Compare IC₅₀ values and LogP calculations (e.g., using MarvinSketch ) to correlate structural changes with activity .

Q. What molecular docking approaches are used to predict target interactions?

  • Protocol :

  • Target selection : Prioritize enzymes like lanosterol 14α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2) based on homology to related compounds .
  • Software : Use Discovery Studio or AutoDock Vina for docking simulations. Key metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Tyr145 in COX-2) .
    • Validation : Cross-check docking results with experimental enzyme inhibition assays .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting steps :

  • Pharmacokinetics : Assess metabolic stability via liver microsome assays. Poor oral bioavailability (e.g., <20% in rats) may explain in vivo inefficacy .
  • Formulation : Improve solubility using PEG-400 or cyclodextrin-based carriers .
  • Dose optimization : Conduct dose-response studies to identify therapeutic windows .

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis without compromising yield?

  • Optimization variables :

  • Temperature : Maintain strict control (±2°C) during exothermic steps (e.g., cyclization) to avoid side products .
  • Solvent volume : Use a 3:1 solvent-to-reactant ratio to ensure homogeneity in reflux conditions .
  • Catalyst loading : Titrate NaH or BF₃·Et₂O to 1.2 equivalents to balance reaction rate and cost .

Q. How should researchers design assays to evaluate synergistic effects with existing drugs?

  • Protocol :

  • Combination index (CI) : Use the Chou-Talalay method. A CI <1 indicates synergy (e.g., with doxorubicin in breast cancer models) .
  • Mechanistic studies : Co-administer with pathway inhibitors (e.g., AKT or MAPK inhibitors) to identify signaling crosstalk .

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